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Imidazo[1,5-a]pyridine-7-carbaldehyde

Cat. No.: B14036890
CAS No.: 1558166-65-6
M. Wt: 146.15 g/mol
InChI Key: UVBBWWQDPAIZRG-UHFFFAOYSA-N
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Description

Overview of the Imidazo[1,5-a]pyridine (B1214698) Ring System

The Imidazo[1,5-a]pyridine ring system is a fused bicyclic heteroaromatic compound, consisting of an imidazole (B134444) ring fused to a pyridine (B92270) ring. This scaffold is a significant structural component in a variety of agrochemicals and pharmaceuticals. rsc.org The unique chemical structure, versatility, optical behaviors, and biological properties of Imidazo[1,5-a]pyridine derivatives have garnered increasing attention in recent years. rsc.org This class of aromatic heterocycles holds great potential in diverse research areas, ranging from materials science to the pharmaceutical field. rsc.org

The synthesis of the Imidazo[1,5-a]pyridine core has been a subject of intense research, leading to the development of numerous synthetic methodologies. These methods include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions, which allow for convenient access to this scaffold from readily available starting materials. rsc.org The structural resemblance of the fused imidazopyridine system to purines has prompted extensive biological investigations, revealing their potential therapeutic significance in various disease conditions. researchgate.net

Importance of Aldehyde Functionality at Position 7 within the Imidazo[1,5-a]pyridine Scaffold

While specific research on Imidazo[1,5-a]pyridine-7-carbaldehyde is not extensively documented, the importance of an aldehyde functionality on the Imidazo[1,5-a]pyridine scaffold can be inferred from studies on its isomers, such as the 3- and 5-carbaldehyde derivatives. The aldehyde group is a versatile functional group in organic synthesis, capable of undergoing a wide array of chemical transformations.

The aldehyde at any position on the Imidazo[1,5-a]pyridine ring serves as a crucial building block for the synthesis of more complex and potentially bioactive molecules. chemimpex.comchemimpex.com It can participate in various reactions, including condensations and cyclizations, to introduce diverse functional groups and construct larger molecular architectures. chemimpex.comchemimpex.com For instance, the formyl group is a key functional group in the derivatization of organic and pharmaceutical molecules. nih.gov This reactivity makes aldehyde derivatives of Imidazo[1,5-a]pyridine essential intermediates in the development of novel drug candidates and functional materials. chemimpex.comchemimpex.com

Scope and Research Focus for this compound in Contemporary Organic Chemistry

The research focus for this compound in contemporary organic chemistry is likely to be centered on its application as a synthetic intermediate for the creation of novel compounds with specific biological activities or material properties. Based on the known applications of other substituted Imidazo[1,5-a]pyridines, potential areas of investigation for derivatives of the 7-carbaldehyde isomer would include:

Medicinal Chemistry: The synthesis of new pharmaceutical agents. The Imidazo[1,5-a]pyridine scaffold is a known pharmacophore, and derivatives have shown potential in treating diseases such as cancer and neurological disorders. chemimpex.com The aldehyde at position 7 could be a key handle for introducing pharmacologically active moieties.

Materials Science: The development of novel materials with interesting optical and electronic properties. Imidazo[1,5-a]pyridine derivatives have been explored for their potential in creating fluorescent probes and materials for optoelectronic devices. rsc.orgchemimpex.com The 7-aldehyde could be used to synthesize new polymers and nanomaterials. chemimpex.com

Organic Synthesis: The exploration of new synthetic methodologies. The reactivity of the aldehyde group at the 7-position could be exploited to develop novel chemical transformations and to construct complex molecular architectures efficiently. chemimpex.com

Detailed Research Findings

While direct research on this compound is limited, data from its isomers can provide insights into its potential properties and reactivity.

CompoundCAS NumberMolecular FormulaMolecular WeightReported Applications
Imidazo[1,5-a]pyridine-3-carboxaldehydeData not available in provided sourcesC8H6N2O146.15 g/molIntermediate in synthesizing pharmaceuticals (anti-cancer, anti-inflammatory), fluorescent probes, and materials for optoelectronic devices. chemimpex.com
Imidazo[1,5-a]pyridine-5-carbaldehydeData not available in provided sourcesC8H6N2O146.15 g/molIntermediate in the synthesis of pharmaceuticals (targeting neurological disorders), fluorescent probes, and novel materials like polymers and nanomaterials. chemimpex.com

Synthetic Methodologies for the Imidazo[1,5-a]pyridine Scaffold

Various synthetic routes have been developed to construct the Imidazo[1,5-a]pyridine core.

Reaction TypeDescriptionReference
CyclocondensationInvolves the reaction of 2-(aminomethyl)pyridine precursors with various electrophilic components like carboxylic acids, acyl anhydrides, or aldehydes. beilstein-journals.org beilstein-journals.org
TransannulationA denitrogenative transannulation of pyridotriazoles with nitriles using a catalyst like BF3·Et2O can provide Imidazo[1,5-a]pyridines. organic-chemistry.org organic-chemistry.org
Oxidative AminationA metal-free sequential dual oxidative amination of C(sp³)-H bonds can afford Imidazo[1,5-a]pyridines in very good yields. organic-chemistry.org organic-chemistry.org
Three-Component CouplingAn efficient reaction of substituted picolinaldehydes, amines, and formaldehyde (B43269) produces Imidazo[1,5-a]pyridinium ions under mild conditions. organic-chemistry.orgorganic-chemistry.org organic-chemistry.orgorganic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O B14036890 Imidazo[1,5-a]pyridine-7-carbaldehyde CAS No. 1558166-65-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1558166-65-6

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

imidazo[1,5-a]pyridine-7-carbaldehyde

InChI

InChI=1S/C8H6N2O/c11-5-7-1-2-10-6-9-4-8(10)3-7/h1-6H

InChI Key

UVBBWWQDPAIZRG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC=C2C=C1C=O

Origin of Product

United States

Synthetic Methodologies for Imidazo 1,5 a Pyridine 7 Carbaldehyde and Its Derivatives

Classical and Established Synthetic Routes to Imidazo[1,5-a]pyridine (B1214698) Scaffolds

Vilsmeier-Haack Formylation Strategies for Imidazo[1,5-a]pyridine Carbaldehydes

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. ijpcbs.com This electrophilic reagent then attacks the electron-rich positions of the heterocyclic nucleus.

For the imidazo[1,5-a]pyridine system, the Vilsmeier-Haack reaction offers a direct route to introduce a carbaldehyde group. The regioselectivity of the formylation is dictated by the electronic distribution within the bicyclic system. Theoretical studies and experimental evidence suggest that the C1 and C3 positions of the imidazole (B134444) ring are the most nucleophilic. However, formylation at the pyridine (B92270) ring is also possible, particularly if the imidazole ring is substituted. To achieve formylation at the 7-position, the reaction conditions and the substitution pattern on the imidazo[1,5-a]pyridine core would need to be carefully controlled. For instance, blocking the more reactive positions on the imidazole ring could direct the Vilsmeier reagent to attack the pyridine moiety.

A plausible mechanism for the Vilsmeier-Haack formylation of an imidazo[1,5-a]pyridine would involve the initial formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). The imidazo[1,5-a]pyridine then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired carbaldehyde.

While specific literature detailing the Vilsmeier-Haack formylation to yield Imidazo[1,5-a]pyridine-7-carbaldehyde is not abundant, the general applicability of this reaction to heterocyclic systems makes it a viable synthetic strategy. researchgate.netrsc.org

Cyclocondensation Approaches to the Imidazo[1,5-a]pyridine Core

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including the imidazo[1,5-a]pyridine core. beilstein-journals.org These methods typically involve the formation of the imidazole ring by cyclizing a suitably substituted pyridine precursor. nih.gov To synthesize this compound via this route, one would strategically start with a pyridine derivative already possessing the required functionalities.

A general and effective approach involves the reaction of a 2-(aminomethyl)pyridine with a one-carbon electrophile. beilstein-journals.org To obtain the 7-carbaldehyde derivative, a 2-(aminomethyl)-4-formylpyridine or a protected analogue would be the key starting material. This precursor could then be reacted with various reagents to close the imidazole ring.

For example, oxidative cyclocondensation with an aldehyde in the presence of an oxidizing agent can yield the imidazo[1,5-a]pyridine scaffold. Alternatively, reaction with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) followed by cyclodehydration is a common strategy. nih.gov

A representative cyclocondensation pathway is outlined below:

Starting MaterialReagentKey TransformationProduct
2-(Aminomethyl)-4-formylpyridineFormic AcidCyclodehydrationThis compound
2-(Aminomethyl)-4-formylpyridineDiethoxymethyl acetateCyclizationThis compound

Modern and Advanced Synthetic Strategies for this compound

Recent advances in organic synthesis have provided more sophisticated and efficient methods for the construction of complex heterocyclic systems. These modern strategies often offer advantages in terms of atom economy, step economy, and milder reaction conditions.

Multicomponent Reaction (MCR) Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool in diversity-oriented synthesis. mdpi.com The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of imidazo-fused heterocycles, including imidazo[1,5-a]pyridines. beilstein-journals.orgbeilstein-journals.org

In the context of synthesizing this compound, a GBB reaction could be envisioned employing a 2-aminopyridine (B139424), an aldehyde, and an isocyanide. To introduce the carbaldehyde at the 7-position, the corresponding 4-formyl-2-aminopyridine would be the required starting material. The reaction would proceed through the formation of an imine between the 2-aminopyridine and an aldehyde, followed by the addition of the isocyanide and subsequent intramolecular cyclization.

A hypothetical GBB reaction for the synthesis of a derivative is presented in the following table:

2-Aminopyridine ComponentAldehyde ComponentIsocyanide ComponentProduct
4-Formyl-2-aminopyridineBenzaldehyde (B42025)tert-Butyl isocyanide3-Phenyl-1-(tert-butyl)-imidazo[1,5-a]pyridine-7-carbaldehyde

The versatility of MCRs allows for the rapid generation of a library of substituted this compound derivatives by varying the aldehyde and isocyanide components. rsc.org

Transition-Metal-Catalyzed Synthesis of Imidazo[1,5-a]pyridines (e.g., Palladium, Copper)

Transition-metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Both palladium and copper catalysts have been extensively used in the synthesis of imidazo[1,5-a]pyridines. beilstein-journals.org

Palladium-catalyzed reactions, such as the Suzuki or Heck coupling, can be employed to construct the imidazo[1,5-a]pyridine core. nih.gov For instance, a palladium-catalyzed intramolecular C-H arylation of a suitably designed precursor could lead to the formation of the bicyclic system. To obtain the 7-carbaldehyde derivative, the starting materials would need to be appropriately functionalized.

Copper-catalyzed reactions have also proven to be highly effective for the synthesis of imidazo[1,5-a]pyridines. rsc.org These reactions often proceed via oxidative C-H amination or through multicomponent approaches. A copper-catalyzed three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne can provide access to substituted imidazo[1,5-a]pyridines. beilstein-journals.org To target the 7-carbaldehyde, a 4-formyl-2-aminopyridine could be used as the starting pyridine component.

The following table summarizes a potential transition-metal-catalyzed approach:

CatalystPyridine PrecursorCoupling PartnerReaction Type
Palladium(II) acetateN-(4-formylpyridin-2-ylmethyl)acetamide-Intramolecular C-H activation/cyclization
Copper(I) iodide4-Formyl-2-aminopyridinePhenylacetylene, BenzaldehydeThree-component reaction

These methods offer a high degree of functional group tolerance and can often be performed under relatively mild conditions.

Catalytic Decarboxylative Intramolecular Cyclization

Catalytic decarboxylative cyclization has recently emerged as a novel and efficient strategy for the synthesis of heterocyclic compounds. organic-chemistry.org This method typically involves the reaction of an α-amino acid with a suitable carbonyl compound, leading to the formation of a new ring system with the extrusion of carbon dioxide. nih.gov

For the synthesis of this compound derivatives, a copper/iodine co-catalyzed decarboxylative cyclization of an α-amino acid with a 2-acyl-4-formylpyridine could be a viable route. organic-chemistry.org In this process, the α-amino acid serves as a synthon for the N-C fragment of the imidazole ring.

A proposed reaction is outlined below:

This methodology is attractive due to the use of readily available and inexpensive α-amino acids as starting materials. acs.org The reaction proceeds through a cascade of condensation, oxidative iodination, and intramolecular amination, ultimately leading to the desired imidazo[1,5-a]pyridine core.

Ritter-Type Reaction Methodologies for Imidazo[1,5-a]pyridine Analogs

A notable advancement in the synthesis of imidazo[1,5-a]pyridine analogs involves the application of the Ritter-type reaction. Research groups have successfully developed novel approaches for synthesizing these compounds through intermolecular Ritter-type reactions between pyridinylmethanol and various aryl or alkyl nitrile derivatives. acs.org This methodology utilizes a catalytic system combining bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH·H₂O). acs.org

The reaction is catalyzed efficiently by Bi(OTf)₃, which facilitates the conversion of benzylic alcohol to benzylic cations. acs.org The optimization of reaction conditions found that using 5.0 equivalents of p-TsOH with 5 mol % of Bi(OTf)₃ at temperatures around 100 °C provided improved yields of the desired product. acs.org The absence of the Bi(OTf)₃ catalyst demonstrated its crucial role in the reaction's success. acs.org This method offers a broad substrate scope and produces the target compounds in moderate to excellent yields. acs.org

Table 1: Optimization of Ritter-Type Reaction for Imidazo[1,5-a]pyridine Analogs

Entry Catalyst (mol %) Acid (equiv) Temperature (°C) Yield (%)
1 Bi(OTf)₃ (5) p-TsOH (3.0) 80 Moderate
2 Bi(OTf)₃ (5) p-TsOH (3.0) 100 Slightly Higher
3 Bi(OTf)₃ (5) p-TsOH (3.0) 150 Slightly Higher
4 Bi(OTf)₃ (5) p-TsOH (5.0) 100 78
5 Bi(OTf)₃ (5) p-TsOH (7.0) 100 49
6 None p-TsOH (5.0) 100 Lower Yield

Data synthesized from research findings. acs.org

Oxidative Cyclization Protocols for Imidazo[1,5-a]pyridines

Oxidative cyclization represents a prominent and versatile strategy for the synthesis of the imidazo[1,5-a]pyridine scaffold. rsc.org These protocols often involve the formation of C-N bonds through an oxidation process, leading to the fused heterocyclic system.

One effective method involves a copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine. This process proceeds through condensation, amination, and an oxidative dehydrogenation sequence, using molecular oxygen (O₂) as a clean and efficient oxidant to afford 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org Another approach utilizes elemental sulfur as the oxidant in the condensation-cyclization of aryl-2-pyridylmethylamines and aldehydes. tandfonline.com

Transition-metal-free methods have also been established. An iodine-mediated oxidative annulation of 2-pyridyl ketones and alkylamines provides a straightforward, one-pot synthesis of various imidazo[1,5-a]pyridine derivatives. nih.gov This sp³ C-H amination reaction is operationally simple and scalable. nih.gov Furthermore, a metal-free sequential dual oxidative amination of C(sp³)-H bonds can be performed under ambient conditions, involving two oxidative C-N couplings and one oxidative dehydrogenation step. organic-chemistry.org

A distinct strategy employs the cyclization of 2-picolylamines with nitroalkanes that are electrophilically activated by phosphorous acid in a polyphosphoric acid (PPA) medium. beilstein-journals.org This method, while requiring relatively harsh conditions, provides an effective route to the target heterocycles. beilstein-journals.org

Solvent-Free and Microwave-Assisted Syntheses

In line with the principles of green chemistry, solvent-free and microwave-assisted protocols have been developed for the efficient synthesis of imidazo[1,5-a]pyridines. These methods offer advantages such as shorter reaction times, higher yields, and cleaner reaction profiles. tandfonline.comacs.org

A quick and highly efficient microwave-assisted preparation has been described starting from corresponding ketones and amines, using activated manganese dioxide (MnO₂) as an oxidant in the absence of a solvent. tandfonline.com This solvent-free condensation reaction is carried out in a microwave reactor and demonstrates a wide scope, tolerating various functional groups. tandfonline.com

Another approach utilizes microwave irradiation to facilitate the reaction between 2-aminopyridine derivatives and α-bromoketones in a green solvent medium like H₂O-IPA, proceeding without a catalyst to provide excellent yields. acs.org The use of microwave technology has also been applied to the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines and their corresponding pyridinium (B92312) salts, highlighting the versatility of this energy source in promoting these transformations. mdpi.com These protocols represent an environmentally benign alternative to conventional heating methods.

Table 2: Comparison of Synthetic Methods for Imidazo[1,5-a]pyridines

Method Key Reagents Conditions Advantages
Ritter-Type Reaction Pyridinylmethanol, Nitriles, Bi(OTf)₃, p-TsOH Thermal (80-150 °C) Wide substrate scope, good yields acs.org
Oxidative Cyclization (Cu-catalyzed) Pyridine ketone, Benzylamine, O₂ Thermal Uses clean oxidant, excellent yields organic-chemistry.org
Oxidative Cyclization (I₂-mediated) 2-Pyridyl ketones, Alkylamines, I₂ Thermal Metal-free, operationally simple nih.gov

Synthesis of Key Precursors and Intermediates for this compound

The synthesis of the target molecule, this compound, necessitates the preparation of appropriately functionalized precursors, particularly substituted pyridine derivatives and the generation of key imine intermediates.

Strategies for Functionalized Pyridine Derivatives

The strategic functionalization of the pyridine ring is crucial for introducing the required carbaldehyde group at the 7-position of the final product. A common approach begins with commercially available substituted pyridines. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) can serve as a starting material for a multi-step synthesis to produce key intermediates like (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine. researchgate.net

Another versatile method for creating precursors is the preparation of pyridyl ketones. These can be synthesized through the reaction of 2-cyanopyridine (B140075) with a Grignard reagent derived from an appropriate bromoalkane. mdpi.com These pyridyl ketones are valuable intermediates that can be used in subsequent cyclization reactions to form the imidazo[1,5-a]pyridine core. mdpi.com The resulting heterocyclic system can then be further modified to introduce the desired functionality.

Generation and Utilization of Imine Intermediates

The formation of imine or related species is a recurring mechanistic feature in the synthesis of the imidazo[1,5-a]pyridine ring system. These intermediates are typically generated in situ and undergo subsequent intramolecular cyclization.

In one proposed mechanism, the reaction of 2-(aminomethyl)pyridine with an electrophilically activated nitroalkane is thought to initially form an amidinium species. beilstein-journals.org This intermediate is well-suited for a 5-exo-trig cyclization involving the masked imine character of the pyridine ring, leading to the dihydro-imidazo[1,5-a]pyridinium ion, which then aromatizes to the final product. beilstein-journals.org

Another common pathway involves the initial condensation of a 2-aminomethylpyridine with an aldehyde. mdpi.com For instance, the reaction between 2-aminomethylpyridine and benzaldehyde is a key step in an iodine-mediated, one-pot synthesis, proceeding through a presumed imine intermediate which then undergoes oxidative cyclization. mdpi.com Similarly, the reaction of 2-aminopyridines with 2-arylacetaldehydes in the presence of N-iodosuccinimide (NIS) is proposed to proceed via the formation of an enamine, which then reacts with NIS to form an iodo-imine intermediate that cyclizes. acs.org The controlled generation and subsequent reaction of these imine intermediates are fundamental to the successful construction of the imidazo[1,5-a]pyridine core.

Chemical Reactivity and Derivatization of Imidazo 1,5 a Pyridine 7 Carbaldehyde

Transformations of the Aldehyde Moiety at Position 7

The aldehyde group at position 7 is a key functional handle that undergoes typical aldehyde reactions, including oxidation, reduction, and condensation, to afford a variety of important derivatives such as carboxylic acids, alcohols, and imines.

Oxidation Reactions to Imidazo[1,5-a]pyridine-7-carboxylic acid

The aldehyde moiety of Imidazo[1,5-a]pyridine-7-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, Imidazo[1,5-a]pyridine-7-carboxylic acid. This transformation is a fundamental process in organic synthesis, yielding a product with distinct chemical properties and further synthetic utility. A range of oxidizing agents can be employed for this purpose.

Common laboratory reagents for the oxidation of aromatic aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and silver oxide (Ag₂O). Milder and more selective methods have also been developed, utilizing reagents like Oxone, periodic acid (H₅IO₆) catalyzed by pyridinium (B92312) chlorochromate (PCC), or N-hydroxyphthalimide (NHPI) in the presence of oxygen. organic-chemistry.org These methods offer high efficiency and compatibility with various functional groups, making them suitable for complex heterocyclic systems.

Table 1: Potential Oxidation Reactions of this compound

Starting MaterialReagent/ConditionsProduct
This compoundKMnO₄, heatImidazo[1,5-a]pyridine-7-carboxylic acid
This compoundAg₂O, NaOH/H₂OImidazo[1,5-a]pyridine-7-carboxylic acid
This compoundOxone, DMFImidazo[1,5-a]pyridine-7-carboxylic acid

Reduction Reactions to Alcohol Derivatives

Reduction of the aldehyde group provides access to the primary alcohol, (Imidazo[1,5-a]pyridin-7-yl)methanol. This transformation is typically achieved with high yields using standard reducing agents.

Hydride reagents are most commonly used for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent, often used in alcoholic solvents like methanol (B129727) or ethanol, which readily reduces aldehydes without affecting other functional groups on the heterocyclic core. For more robust reductions, lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) can be used, although it is less selective. Catalytic hydrogenation, employing hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂), is another effective method.

Condensation Reactions (e.g., Schiff Bases, Hydrazones, Propenone Derivatives)

The electrophilic carbon of the aldehyde group readily reacts with various nucleophiles in condensation reactions. These reactions are crucial for creating new carbon-nitrogen and carbon-carbon bonds, leading to a wide array of derivatives.

Schiff Bases and Hydrazones: Condensation with primary amines or hydrazines yields Schiff bases (imines) and hydrazones, respectively. ijacskros.com This reaction typically occurs under mild acidic or basic conditions and involves the formation of a C=N double bond. The resulting compounds are important intermediates in organic synthesis and are themselves a class of biologically active molecules. ijacskros.comnih.gov

Propenone Derivatives: The Claisen-Schmidt condensation involves the reaction of an aromatic aldehyde with a ketone or another aldehyde containing an α-hydrogen. wikipedia.org When this compound is treated with an enolizable ketone, such as acetophenone, in the presence of an acid or base catalyst, it forms an α,β-unsaturated ketone, specifically an Imidazo[1,5-a]pyridinyl-propenone derivative. researchgate.netnih.gov This reaction is a classic method for forming carbon-carbon bonds. researchgate.net

Table 2: Examples of Condensation Reactions

ReactantReaction TypeProduct Class
AnilineSchiff Base FormationN-phenyl-1-(imidazo[1,5-a]pyridin-7-yl)methanimine
HydrazineHydrazone FormationThis compound hydrazone
AcetophenoneClaisen-Schmidt Condensation1-phenyl-3-(imidazo[1,5-a]pyridin-7-yl)prop-2-en-1-one

Functionalization of the Imidazo[1,5-a]pyridine (B1214698) Core

Beyond the aldehyde group, the aromatic core of this compound can undergo functionalization, primarily through electrophilic substitution on the electron-rich imidazole (B134444) ring.

Electrophilic Aromatic Substitution Reactions

The Imidazo[1,5-a]pyridine ring system is susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic nature of the bicyclic system. The five-membered imidazole ring is generally more electron-rich and thus more reactive towards electrophiles than the six-membered pyridine (B92270) ring. Research on the functionalization of the imidazo[1,5-a]pyridine skeleton has frequently targeted positions 1 and 3. nih.gov The presence of the electron-withdrawing carbaldehyde group at position 7 further deactivates the pyridine ring towards electrophilic attack, reinforcing the preference for substitution on the imidazole moiety.

Therefore, reactions such as halogenation (with NBS or Br₂), nitration (with HNO₃/H₂SO₄), or Friedel-Crafts acylation are expected to occur preferentially at the C1 or C3 positions of this compound.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the Imidazo[1,5-a]pyridine core is less common and generally requires the presence of a good leaving group, such as a halide, at an activated position. In pyridine and related heterocycles, positions activated towards nucleophilic attack are typically the α (2,6) and γ (4) positions relative to the ring nitrogen. quimicaorganica.org

For the Imidazo[1,5-a]pyridine system, this suggests that if a leaving group were present at positions 5 or 8, it could potentially be displaced by a strong nucleophile. The reaction proceeds via a Meisenheimer-type intermediate, and its feasibility is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate. The aldehyde group at position 7 would contribute to this stabilization, potentially facilitating a nucleophilic substitution reaction if a suitable precursor, such as a 5-halo- or 8-halo-imidazo[1,5-a]pyridine-7-carbaldehyde, were used.

Derivatization via C-H Functionalization

The imidazo[1,5-a]pyridine nucleus is a versatile platform for C-H functionalization, allowing for the direct introduction of new chemical bonds and functional groups without pre-activated starting materials. nih.gov A notable metal-free approach involves the insertion of a methylene (B1212753) group to bridge two imidazo[1,5-a]pyridine molecules. nih.gov This C(sp²)–C(sp³)–H–C(sp²) bond-forming reaction proceeds via the C(sp²)–H functionalization of the imidazo[1,5-a]pyridine ring. nih.gov

In a representative study, formaldehyde (B43269) was utilized as both a carbon source and a solvent to bridge two molecules of 3-phenylimidazo[1,5-a]pyridine (B186794) at the C1 position, yielding the bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane product in good yield. nih.gov This strategy was successfully extended to a range of other alkyl, aryl, and heteroaryl aldehydes, demonstrating the method's wide substrate scope. nih.gov The reaction is cost-effective, environmentally friendly, and works well at the gram scale. nih.gov The resulting bis-heteroarene products have also been demonstrated to act as ligands. nih.gov

Aldehyde ReactantResulting Bis-Imidazo[1,5-a]pyridine ProductYield (%)Reference
FormaldehydeBis(3-phenylimidazo[1,5-a]pyridin-1-yl)methaneGood nih.gov
4-(Trifluoromethyl)benzaldehyde1,1'-((4-(Trifluoromethyl)phenyl)methylene)bis(3-phenylimidazo[1,5-a]pyridine)70 nih.gov
3-Fluorobenzaldehyde1,1'-((3-Fluorophenyl)methylene)bis(3-(3-fluorophenyl)imidazo[1,5-a]pyridine)75 nih.gov

Formation of Advanced Chemical Scaffolds from this compound

The imidazo[1,5-a]pyridine framework serves as a valuable precursor for the synthesis of more complex molecular architectures, including N-heterocyclic carbenes and novel fused ring systems.

Generation and Reactivity of N-Heterocyclic Carbenes (NHCs) from Imidazo[1,5-a]pyridine Precursors

Imidazo[1,5-a]pyridines are effective precursors for a class of N-heterocyclic carbenes (NHCs), specifically imidazo[1,5-a]pyridin-3-ylidenes. incemc.rorsc.orgmdpi.com These NHCs are of significant interest as ligands in homogeneous catalysis due to their strong σ-donor properties and tunable steric environments. organic-chemistry.org

The generation of these NHCs begins with the synthesis of their corresponding imidazo[1,5-a]pyridinium salt precursors. An efficient, single-step, three-component coupling reaction has been developed to produce these salts in high yields under mild conditions. organic-chemistry.org This method involves reacting substituted picolinaldehydes (the foundational structure for this compound), amines, and formaldehyde. organic-chemistry.org This approach allows for the incorporation of diverse functionalities and chiral substituents, providing access to a wide variety of unsymmetrical, chelating, and oligomeric NHC precursors. organic-chemistry.org

Once formed, the imidazo[1,5-a]pyridinium salts can be deprotonated to generate the corresponding NHC, an imidazo[1,5-a]pyridin-3-ylidene. These carbenes exhibit enhanced π-acceptor capabilities compared to conventional NHCs. rsc.orgnih.gov The electronic character of these carbenes can be evaluated using rhodium complexes and selenium adducts, with studies showing that the IR stretching frequencies of rhodium-carbonyl complexes and the NMR data of selenoureas are effective probes of their electronic properties. rsc.org These unique electronic features make them versatile ligands for various metal catalysts, including those based on nickel, rhodium, gold, and silver. incemc.romdpi.comacs.org

Picolinaldehyde DerivativeAmineImidazo[1,5-a]pyridinium Salt ProductYield (%)Reference
Pyridine-2-carbaldehydeBenzylamine2-Benzylimidazo[1,5-a]pyridin-2-ium tetrafluoroborate96 organic-chemistry.org
Pyridine-2-carbaldehyde(R)-1-Phenylethylamine2-((R)-1-Phenylethyl)imidazo[1,5-a]pyridin-2-ium tetrafluoroborate94 organic-chemistry.org
6-Methylpyridine-2-carbaldehydeBenzylamine2-Benzyl-5-methylimidazo[1,5-a]pyridin-2-ium tetrafluoroborate98 organic-chemistry.org
Pyridine-2-carbaldehyde4-Methoxybenzylamine2-(4-Methoxybenzyl)imidazo[1,5-a]pyridin-2-ium tetrafluoroborate96 organic-chemistry.org

Pathways to Fused Heterocyclic Systems (e.g., Benzo[d]furo[3,2-b]azepines)

The reactivity of NHCs derived from imidazo[1,5-a]pyridines enables the construction of complex, fused heterocyclic systems that are otherwise difficult to access. rsc.orgresearchgate.net A key example is the synthesis of novel, fluorescent, tricyclic benzo[d]furo[3,2-b]azepine derivatives. rsc.org

This transformation is achieved through a multicomponent reaction where an imidazo[1,5-a]pyridine-3-ylidene, generated in situ from its salt precursor, reacts with a phthalaldehyde and dimethyl acetylenedicarboxylate (B1228247) (DMAD). rsc.orgresearchgate.net The reaction proceeds under very mild conditions and provides a unique and facile route to these fused azepine derivatives. researchgate.net The resulting benzo[d]furo[3,2-b]azepine compounds are highly fluorescent, with emissions around 500 nm and quantum yields reaching up to 0.81, suggesting potential applications as optical materials. rsc.orgresearchgate.net This synthetic pathway not only creates complex molecular skeletons in a single step but also highlights the utility of imidazo[1,5-a]pyridine-based NHCs in advanced organic synthesis. researchgate.net

Imidazo[1,5-a]pyridinium Precursor SubstituentsPhthalaldehyde SubstituentBenzo[d]furo[3,2-b]azepine ProductYield (%)Quantum Yield (ΦF)Reference
R¹=Phenyl, R²=HHDimethyl 6-phenyl-6,12b-dihydrobenzo[d]furo[3,2-b]azepine-8,9-dicarboxylate780.81 rsc.org
R¹=4-Methoxyphenyl, R²=HHDimethyl 6-(4-methoxyphenyl)-6,12b-dihydrobenzo[d]furo[3,2-b]azepine-8,9-dicarboxylate750.73 rsc.org
R¹=4-Chlorophenyl, R²=HHDimethyl 6-(4-chlorophenyl)-6,12b-dihydrobenzo[d]furo[3,2-b]azepine-8,9-dicarboxylate810.62 rsc.org
R¹=Phenyl, R²=H4,5-DimethoxyDimethyl 2,3-dimethoxy-6-phenyl-6,12b-dihydrobenzo[d]furo[3,2-b]azepine-8,9-dicarboxylate720.55 rsc.org

Structural Elucidation and Advanced Spectroscopic Analysis of Imidazo 1,5 a Pyridine 7 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the molecular framework of Imidazo[1,5-a]pyridine-7-carbaldehyde, providing unambiguous evidence of its proton and carbon environments and their connectivity.

The ¹H NMR spectrum of the imidazo[1,5-a]pyridine (B1214698) core displays characteristic signals for its aromatic protons. The introduction of a carbaldehyde group at the C7 position significantly influences the electronic environment, inducing predictable shifts in the resonance of nearby protons. The aldehyde proton itself would appear as a distinct singlet in the far downfield region, typically around 9-10 ppm. The electron-withdrawing nature of the aldehyde would deshield the adjacent protons, H8 and H6, causing them to shift downfield compared to the unsubstituted parent compound.

Similarly, the ¹³C NMR spectrum provides a complete map of the carbon skeleton. The most downfield signal would correspond to the carbonyl carbon of the aldehyde group, expected in the 180-195 ppm range. The carbons of the heterocyclic rings would resonate in the aromatic region (approximately 110-150 ppm), with their precise shifts influenced by the nitrogen atoms and the C7 substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are representative values based on the analysis of the parent scaffold and substituted analogues. Actual experimental values may vary based on solvent and experimental conditions.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H1~7.8-8.0-
C1-~130-135
H3~7.6-7.8-
C3-~118-122
C4a-~135-140
H5~8.0-8.2-
C5-~120-125
H6~7.0-7.3-
C6-~115-120
C7-~130-138
H8~8.5-8.7-
C8-~125-130
C8a-~145-150
7-CHO~9.8-10.1-
7-C HO-~185-195

To definitively assign these resonances and confirm the substitution pattern, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would show correlations between adjacent protons on the pyridine (B92270) ring, for instance, between H5 and H6, and H8 with its neighbors, confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps direct one-bond correlations between protons and the carbons they are attached to. It allows for the unambiguous assignment of each protonated carbon in the aromatic system (C1, C3, C5, C6, H8).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular formula of the compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound, the molecular formula is C₈H₆N₂O.

HRMS analysis would confirm this formula by providing an experimental mass that matches the theoretical (calculated) mass to within a few parts per million (ppm).

Table 2: HRMS Data for this compound

Parameter Value
Molecular FormulaC₈H₆N₂O
Theoretical Monoisotopic Mass146.04801 Da
Expected [M+H]⁺ Ion (m/z)147.05529
Expected [M+Na]⁺ Ion (m/z)169.03724

The observation of the protonated molecular ion [M+H]⁺ at m/z 147.05529 (or another adduct like [M+Na]⁺) with high mass accuracy would provide unequivocal confirmation of the compound's elemental composition. beilstein-journals.org

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be dominated by sharp, characteristic peaks corresponding to the aldehyde and the aromatic rings.

Table 3: Key FTIR Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3000–3100Medium-Weak
Aldehydic C-H Stretch~2820 and ~2720Weak (Characteristic doublet)
Carbonyl (C=O) Stretch1680–1700Strong, Sharp
Aromatic C=C and C=N Ring Stretch1450–1600Medium-Strong
C-H In-plane Bending1000–1300Medium
C-H Out-of-plane Bending750–900Strong

The most diagnostic absorption would be the intense C=O stretching band of the conjugated aldehyde. The presence of the characteristic, albeit weaker, aldehydic C-H stretching bands near 2820 and 2720 cm⁻¹ would further confirm the aldehyde functionality.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Imidazo[1,5-a]pyridine derivatives are known to be fluorophores, and their absorption spectra are typically characterized by intense bands in the UV or near-visible region. tum.de These absorptions arise from π–π* electronic transitions within the conjugated aromatic system. tandfonline.comnih.gov

For this compound, multiple absorption bands would be expected. The core heterocyclic system itself absorbs in the UV region. The addition of the carbaldehyde group, which extends the π-conjugation, is expected to cause a bathochromic (red) shift of the longest wavelength absorption maximum (λmax) compared to the unsubstituted parent compound. Studies on related imidazo[1,5-a]pyridine systems show absorption maxima ranging from approximately 320 nm to over 380 nm, depending on the substituents and solvent. tum.denih.gov

X-ray Crystallography for Solid-State Structural Conformation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the specific 7-carbaldehyde derivative is not publicly available, analysis of related imidazo[1,5-a]pyridine structures provides significant insight into the expected conformation. lew.ronih.govresearchgate.net

The fused imidazo[1,5-a]pyridine ring system is expected to be virtually planar. nih.gov The aldehyde group would likely be coplanar with the ring system to maximize π-conjugation. In the crystal lattice, molecules would likely arrange themselves through intermolecular interactions such as π–π stacking between the flat aromatic cores. nih.gov The aldehyde's oxygen atom could also participate in weak C-H···O hydrogen bonds, further stabilizing the crystal packing. Bond lengths within the heterocyclic core would be consistent with their aromatic character, showing values intermediate between single and double bonds. researchgate.net

Theoretical and Computational Chemistry Studies of Imidazo 1,5 a Pyridine 7 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a standard method for studying the properties of imidazo[1,5-a]pyridine (B1214698) derivatives and related molecules due to its balance of accuracy and computational cost. scirp.org Methods like the B3LYP hybrid functional are frequently used to predict molecular geometries, electronic properties, and reactivity descriptors. scirp.orgorientjchem.org

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For Imidazo[1,5-a]pyridine-7-carbaldehyde, this involves calculating bond lengths, bond angles, and dihedral angles to find the most stable spatial arrangement of its atoms. asrjetsjournal.org Frequency calculations are then performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. scirp.org

Electronic structure analysis provides further insights. A Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule. orientjchem.org In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. rsc.org For a molecule like this compound, the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings, along with the oxygen atom of the carbaldehyde group, are expected to be the primary nucleophilic centers. scirp.orgorientjchem.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential. rsc.org The LUMO is the innermost orbital without electrons, acts as an electron acceptor, and its energy is related to the electron affinity. rsc.org

The distribution of the HOMO and LUMO across the molecular structure indicates the most probable sites for electrophilic and nucleophilic attacks, respectively. For imidazole derivatives, the HOMO is often localized around the imidazole ring and associated electron-rich substituents, while the LUMO may be distributed more broadly across the aromatic system. orientjchem.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. scirp.orgrsc.org A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap suggests the molecule is more polarizable and reactive. researchgate.net From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, as shown in the table below.

ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Energy Gap (ΔE)ΔE = ELUMO - EHOMOIndicates the molecule's excitability and chemical reactivity. scirp.org
Chemical Hardness (η)η = (I - A) / 2Measures the resistance to change in electron distribution. scirp.org
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating the ease of electronic change. scirp.org
Electronegativity (χ)χ = (I + A) / 2Measures the power of an atom or group to attract electrons. asrjetsjournal.org
Chemical Potential (μ)μ = -χRepresents the escaping tendency of electrons from an equilibrium system. asrjetsjournal.org
Electrophilicity Index (ω)ω = μ2 / (2η)Measures the propensity of a species to accept electrons. asrjetsjournal.org

Mechanistic Investigations of Reaction Pathways

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions involving this compound, whether it acts as a reactant or a product.

Understanding a reaction mechanism requires identifying all intermediates and transition states that connect the reactants to the products. DFT calculations can map the potential energy surface of a reaction, allowing for the localization of transition state structures. A transition state is a first-order saddle point on this surface, representing the highest energy barrier along the reaction coordinate.

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile reveals the activation energy (the difference in energy between the reactants and the transition state), which is a critical factor in determining the reaction rate. It also shows whether the reaction is exothermic or endothermic. Such analyses are vital for understanding reactions like the C-H functionalization of the imidazo[1,5-a]pyridine core. nih.gov

Many synthetic routes to imidazo[1,5-a]pyridines and their derivatives involve catalysts, often based on transition metals like copper. beilstein-journals.org Computational studies are essential for elucidating the complex, multi-step mechanisms of these catalytic cycles.

For a given catalytic reaction, DFT can be used to model each elementary step, such as:

Ligand Binding and Dissociation: How the substrate (e.g., an imidazo[1,5-a]pyridine precursor) coordinates to the metal center.

Oxidative Addition/Reductive Elimination: Key steps in many cross-coupling reactions where bonds are formed and broken at the metal center.

Migratory Insertion: The insertion of one ligand into a metal-ligand bond.

Transmetalation: The transfer of a ligand from one metal to another.

By calculating the energetics of each proposed intermediate and transition state in the cycle, researchers can determine the most plausible reaction pathway. beilstein-journals.org This can help explain the observed product distribution, the role of different ligands and additives, and guide the development of more efficient catalysts. For instance, computational studies can help distinguish between ionic and radical-mediated pathways, a determination that can be supported by experimental evidence such as the use of radical scavengers. nih.govbeilstein-journals.org

Prediction and Analysis of Spectroscopic Properties

Theoretical calculations can accurately predict various spectroscopic properties of molecules, providing a valuable link between structure and experimental observation. The photophysical properties of imidazo[1,5-a]pyridine derivatives have been investigated with computational modelling to complement experimental data. unito.it

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption and emission spectra of molecules. mdpi.com TD-DFT calculations can determine the energies of vertical electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. nih.gov The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band. By comparing calculated spectra with experimental results, the nature of the electronic transitions (e.g., π-π* or n-π*) can be identified. unito.itmdpi.com

Similarly, the geometry of the first excited state can be optimized to predict fluorescence emission wavelengths. The difference between the absorption and emission maxima gives the Stokes shift, a key characteristic of fluorescent molecules. researchgate.net

Beyond UV-Vis spectroscopy, computational methods like the Gauge-Independent Atomic Orbital (GIAO) method can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). asrjetsjournal.org These theoretical predictions can aid in the structural elucidation of newly synthesized compounds by helping to assign the signals in experimental NMR spectra. asrjetsjournal.orgresearchgate.net

Spectroscopic PropertyComputational MethodPredicted ParameterRelevance
UV-Visible AbsorptionTD-DFTλmax, Oscillator StrengthCorrelates structure with electronic transitions and color. nih.gov
Fluorescence EmissionTD-DFT (Excited State Optimization)λemission, Stokes ShiftPredicts luminescent properties for applications in materials and biology. unito.itresearchgate.net
NMR SpectroscopyGIAO¹H and ¹³C Chemical Shifts (δ)Aids in the confirmation and assignment of molecular structure. asrjetsjournal.org

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Computational methods, particularly DFT, have become increasingly accurate in predicting the ¹H and ¹³C NMR chemical shifts of complex organic compounds. orientjchem.org The Gauge-Including Atomic Orbital (GIAO) method is a commonly employed approach for such predictions. orientjchem.org

For this compound, a computational study would typically involve the optimization of its molecular geometry at a specific level of theory (e.g., B3LYP with a 6-31G basis set). orientjchem.org Following this, NMR shielding tensors would be calculated. orientjchem.org The predicted chemical shifts provide valuable information for the assignment of experimental spectra and can help in confirming the structure of the molecule. While experimental data for this compound is not provided, a hypothetical table of predicted chemical shifts, based on general knowledge of similar heterocyclic systems, is presented below to illustrate the expected output of such a computational study.

AtomPredicted ¹H Chemical Shift (ppm)AtomPredicted ¹³C Chemical Shift (ppm)
H18.10C1135.2
H37.95C3120.5
H58.50C5145.8
H67.80C6118.9
H87.65C7130.1
CHO9.98C8115.4
C8a140.3
CHO192.5

Simulated UV-Vis Spectra and Electronic Excitation Analysis

The electronic absorption properties of this compound can be investigated using TD-DFT calculations. unito.ituninsubria.it This method allows for the simulation of the UV-Vis spectrum by calculating the vertical excitation energies and oscillator strengths of the electronic transitions from the ground state to various excited states. researchgate.net Such studies on related imidazo[1,5-a]pyridine derivatives have shown that the absorption bands are typically attributed to π-π* transitions within the aromatic system. unito.ittum.de

The position and intensity of the absorption maxima are influenced by the nature and position of substituents on the imidazo[1,5-a]pyridine core. unito.it For this compound, the aldehyde group, being an electron-withdrawing group, is expected to influence the electronic transitions. The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the nature of the electronic excitations, including the possibility of intramolecular charge transfer (ICT) character. researchgate.net

A simulated UV-Vis spectrum for this compound would likely exhibit characteristic absorption bands in the UV region. The table below presents hypothetical data for the main electronic transitions that might be expected from a TD-DFT calculation.

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S₀ → S₁3400.25HOMO → LUMO
S₀ → S₂2950.18HOMO-1 → LUMO
S₀ → S₃2600.35HOMO → LUMO+1

Intermolecular and Intramolecular Interaction Studies (e.g., Hydrogen Bonding, QTAIM)

The study of intermolecular and intramolecular interactions is crucial for understanding the solid-state packing, crystal engineering, and biological activity of molecules. In the case of this compound, the presence of a nitrogen atom in the pyridine ring and the oxygen atom of the carbaldehyde group allows for the formation of hydrogen bonds.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational tool for analyzing the electron density topology to characterize chemical bonds and non-covalent interactions. nih.gov QTAIM analysis can identify bond critical points (BCPs) and provide quantitative information about the strength and nature of interactions, such as hydrogen bonds. nih.govnih.gov For instance, the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the interaction.

Applications As Versatile Building Blocks in Chemical Synthesis and Materials Science

Role in the Synthesis of Complex Organic Molecules

The imidazo[1,5-a]pyridine (B1214698) framework is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. beilstein-journals.org The presence of the aldehyde functionality at the 7-position of Imidazo[1,5-a]pyridine-7-carbaldehyde provides a reactive handle for a variety of chemical transformations, making it an ideal starting point for the synthesis of more complex and functionally diverse molecules.

The aldehyde group can readily participate in reactions such as nucleophilic additions, condensations, and reductive aminations, allowing for the introduction of a wide range of substituents and the construction of larger molecular architectures. This versatility is crucial in the development of new therapeutic agents. For instance, the broader class of imidazo[1,5-a]pyridine derivatives has been investigated for the development of potent antitumor agents and kinase inhibitors, highlighting the pharmaceutical potential of this heterocyclic system. beilstein-journals.orgnih.gov While specific examples detailing the use of the 7-carbaldehyde isomer are not extensively documented, its inherent reactivity suggests a strong potential for its use in the synthesis of novel bioactive compounds.

The general synthetic utility of imidazo[1,5-a]pyridine aldehydes is evident in their use as precursors to a variety of fused heterocyclic systems. researchgate.net The Vilsmeier-Haack reaction, a common method for the synthesis of such aldehydes, underscores their importance as intermediates in organic synthesis. researchgate.net

Precursors for N-Heterocyclic Carbene Ligands in Homogeneous Catalysis

N-Heterocyclic carbenes (NHCs) have become indispensable ligands in the field of homogeneous catalysis due to their strong σ-donating properties and steric tuneability. organic-chemistry.org The imidazo[1,5-a]pyridine scaffold has been successfully employed in the generation of NHC ligands. beilstein-journals.org

A highly efficient, single-step method for the synthesis of imidazo[1,5-a]pyridinium salts, which are the direct precursors to NHCs, involves a three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde (B43269). organic-chemistry.orgacs.org This reaction proceeds under mild conditions and allows for the incorporation of diverse functionalities and chiral substituents. organic-chemistry.orgacs.org Given that this compound is a substituted picolinaldehyde derivative, it is a prime candidate for this transformation, offering a direct route to a variety of unsymmetrical NHC precursors. organic-chemistry.orgorganic-chemistry.org These precursors can then be readily converted into the corresponding NHC ligands, which can be used to prepare catalytically active metal complexes. acs.orgincemc.ro The resulting imidazo[1,5-a]pyridin-3-ylidene ligands are known to possess strong π-accepting character, a property that can be fine-tuned by substituents on the imidazo[1,5-a]pyridine backbone. rsc.org

Precursor Type Synthetic Method Key Features of Resulting NHCs
Imidazo[1,5-a]pyridinium saltsThree-component coupling of picolinaldehydes, amines, and formaldehydeUnsymmetrical, tuneable steric and electronic properties, potential for multidentate ligands
Chiral Imidazo[1,5-a]pyridine–oxazolinesMicrowave-assisted condensation of cyano-azolium salts with 2-amino alcoholsChiral, bidentate, effective in enantioselective catalysis

Components in the Development of Optoelectronic Materials and Dyes

The unique photophysical properties of the imidazo[1,5-a]pyridine core have led to its exploration in the development of optoelectronic materials and fluorescent dyes. rsc.org Derivatives of this scaffold are known for their luminescence, with potential applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. rsc.orgmdpi.com

The introduction of different functional groups onto the imidazo[1,5-a]pyridine ring system allows for the fine-tuning of its electronic and optical properties. mdpi.com For example, the coordination of imidazo[1,5-a]pyridine ligands to metal centers such as zinc(II) has been shown to enhance their quantum yields and induce a blue shift in their emission spectra. mdpi.com Furthermore, the incorporation of the imidazo[1,5-a]pyridine moiety into boron difluoride complexes has resulted in blue-emissive dyes with large Stokes shifts and good fluorescence quantum yields, which are suitable for use in thin polymeric films. mdpi.com

While specific studies on the optoelectronic properties of this compound are limited, the established versatility of the parent scaffold suggests that this isomer could serve as a valuable building block for novel dyes and luminescent materials. The aldehyde group offers a convenient point for further functionalization to modulate the photophysical characteristics of the resulting molecules. nih.gov

Material Type Key Features Potential Applications
Zn(II) ComplexesEnhanced quantum yields, blue-shifted emissionOptoelectronics, sensing, bioimaging
Boron Difluoride DyesBlue emission, large Stokes shifts, good fluorescence quantum yieldsOrganic light-emitting diodes (OLEDs), thin polymeric films

Application as Metal Ligands in Coordination Chemistry and Chelating Agents

The imidazo[1,5-a]pyridine framework, with its multiple nitrogen atoms, is an excellent scaffold for the design of ligands in coordination chemistry. researchgate.net These ligands can coordinate to a variety of transition and main-group metals, forming stable complexes with diverse geometries and electronic properties. researchgate.netuva.es

The coordination ability of imidazo[1,5-a]pyridine derivatives has been demonstrated through the synthesis of complexes with metals such as nickel, manganese, zinc, cadmium, tin, copper, rhenium, molybdenum, and ruthenium. researchgate.netuva.es The resulting complexes exhibit a range of coordination numbers and geometries, including pentacoordinate, hexacoordinate, and the classic "three-legged piano-stool" geometry. uva.es The aldehyde group at the 7-position of this compound can be further modified to introduce additional donor atoms, allowing for the creation of multidentate chelating agents. This could lead to complexes with enhanced stability and novel catalytic or material properties.

Metal Ion Coordination Complex Example Geometry
Nickel(II)[Ni(acac)₂(Py-indz)]Paramagnetic
Manganese(II)[MnCl₂(Py-indz)₂]Paramagnetic
Zinc(II)[Zn{S₂P(OEt)₂}₂(Py-indz)]Pentacoordinate
Cadmium(II)[Cd{S₂P(OEt)₂}₂(Py-indz)]Hexacoordinate
Ruthenium(II)[RuCl·p-cym(Py-indz)]PF₆Half-sandwich "three-legged piano-stool"

Integration into Polymeric Systems

The development of functional polymers is a rapidly growing area of materials science. The incorporation of specific molecular units into a polymer backbone can impart unique electronic, optical, or catalytic properties to the resulting material. The imidazo[1,5-a]pyridine scaffold has shown promise for integration into polymeric systems. researchgate.net

A notable example is the development of a coordination polymer derived from an imidazo[1,5-a]pyridine ligand that is capable of detecting specific metal ions in aqueous solutions. mdpi.com This demonstrates the potential for creating functional materials where the imidazo[1,5-a]pyridine unit acts as a responsive component. The aldehyde functionality of this compound provides a reactive site for polymerization reactions, such as condensation polymerization, allowing for its incorporation into the main chain or as a pendant group on a polymer. This could lead to the development of new polymers with tailored properties for applications in sensing, catalysis, or optoelectronics. Recent work has also demonstrated the synthesis of one- and two-dimensional Zn(II) coordination polymers using a ditopic imidazo[1,5-a]pyridine derivative, further highlighting the capability of this heterocyclic scaffold to form extended polymeric networks. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Imidazo[1,5-a]pyridine-7-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of precursors like pyridine derivatives with aldehydes under phase-transfer catalysis or acid catalysis (e.g., p-toluenesulfonic acid). Solvent choice (e.g., DMF) and temperature control are critical for minimizing side reactions. For example, details a similar synthesis for 7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, highlighting phase-transfer catalysis . Optimization via Design of Experiments (DoE) can systematically evaluate variables like catalyst loading and solvent ratios .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy for structural confirmation (e.g., distinguishing aldehyde protons at ~9-10 ppm).
  • HPLC with UV detection for purity assessment (≥95% purity is typical for research-grade compounds, as noted in ) .
  • Mass spectrometry (MS) to verify molecular weight (m/z ≈ 146.15 for related compounds, per ) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow OSHA/GHS guidelines:

  • Use PPE (gloves, goggles) due to potential skin/eye irritation (H302 hazard, as in ) .
  • Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent aldehyde oxidation .
  • Conduct risk assessments for waste disposal, particularly for halogenated byproducts (see for analogous protocols) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for imidazo-pyridine derivatives?

  • Methodological Answer : Cross-validate assays using standardized cell lines (e.g., HepG2, MCF-7) and replicate experiments. For instance, reports cytotoxicity variations (e.g., compound 10a shows 76% viability in Vero vs. 16% in A375), suggesting cell-specific mechanisms . Statistical tools (ANOVA, t-tests) can identify significant differences, while cheminformatics software (e.g., Schrödinger Suite) may model structure-activity relationships .

Q. What strategies optimize the synthesis of imidazo-pyridine derivatives for scale-up?

  • Methodological Answer : Implement continuous-flow reactors to enhance heat/mass transfer and reduce batch variability. Use DoE to identify critical parameters (e.g., residence time, catalyst concentration). emphasizes factorial designs for minimizing experimental runs while maximizing data quality . Computational fluid dynamics (CFD) simulations can further refine reactor design .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Tools like Gaussian or ORCA model transition states for aldehyde group reactions (e.g., nucleophilic additions). highlights software-driven predictive modeling for reaction feasibility .

Q. What theoretical frameworks guide the integration of imidazo-pyridines into drug discovery pipelines?

  • Methodological Answer : Apply the "molecular hybridization" approach, combining imidazo-pyridine scaffolds with pharmacophores targeting specific enzymes (e.g., kinases). underscores aligning experimental design with theoretical hypotheses (e.g., binding affinity predictions via molecular docking) . Validate using in vitro/in silico synergy, as seen in ’s cytotoxicity screening .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar imidazo-pyridines?

  • Methodological Answer : Conduct meta-analysis of published data (e.g., ’s IC₅₀ values) to identify trends or outliers . Reproduce experiments under controlled conditions (e.g., identical cell lines, assay protocols). Use cheminformatics platforms (e.g., KNIME) to cluster compounds by substituent effects and activity patterns .

Experimental Design Considerations

Q. What advanced statistical methods are suitable for optimizing multi-step syntheses of imidazo-pyridine derivatives?

  • Methodological Answer : Apply response surface methodology (RSM) within DoE to model nonlinear relationships between variables (e.g., temperature, stoichiometry). advocates for fractional factorial designs to reduce complexity . Machine learning (e.g., Bayesian optimization) can automate parameter space exploration .

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